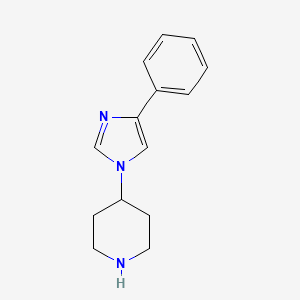

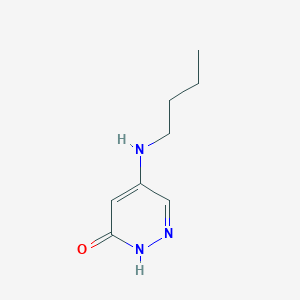

![molecular formula C8H9N3 B1467755 6-Methylimidazo[1,2-a]pyridin-2-amine CAS No. 39588-33-5](/img/structure/B1467755.png)

6-Methylimidazo[1,2-a]pyridin-2-amine

Descripción general

Descripción

“6-Methylimidazo[1,2-a]pyridin-2-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A novel and practical strategy for the construction of imidazo[1,2-a]pyridin-2-amine frameworks has been developed. The present sequential approach involves addition of arylamines to nitriles and I2/KI-mediated oxidative C−N bond formation without purification of the intermediate amidines .

Molecular Structure Analysis

The molecular formula of “6-Methylimidazo[1,2-a]pyridin-2-amine” is C8H10ClN3 and its molecular weight is 183.64 g/mol . The InChI code is 1S/C9H11N3.2ClH/c1-7-2-3-9-11-8 (4-10)6-12 (9)5-7;;/h2-3,5-6H,4,10H2,1H3;2*1H .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

“6-Methylimidazo[1,2-a]pyridin-2-amine” derivatives have demonstrated antimicrobial properties . For instance, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents that could be used to treat bacterial infections.

Antiviral Applications

The imidazo[1,2-a]pyridine scaffold is known for its antiviral activity . Researchers have explored its efficacy against various viral infections, making it a valuable compound in the synthesis of antiviral drugs .

Anti-Tuberculosis Agents

Recent studies have highlighted the role of imidazo[1,2-a]pyridine analogues as promising antituberculosis agents . They have been found to exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains, which is crucial given the global challenge of TB .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives are being investigated for their anticancer properties . The ability of these compounds to inhibit the growth of cancer cells opens up new avenues for cancer treatment research .

Anti-Inflammatory and Analgesic Effects

The compound’s derivatives have been associated with anti-inflammatory and analgesic effects , suggesting their use in developing treatments for conditions characterized by inflammation and pain .

Material Science Applications

Beyond medicinal chemistry, “6-Methylimidazo[1,2-a]pyridin-2-amine” has applications in material science due to its structural characteristics. It can be utilized in the development of light-sensitive dyes and optical media for data storage .

Mecanismo De Acción

While the specific mechanism of action for “6-Methylimidazo[1,2-a]pyridin-2-amine” is not explicitly mentioned in the retrieved sources, compounds in the imidazo[1,2-a]pyridines class have been found to have potential pharmaceutical applications . For instance, some derivatives have been found to act as potent anticancer agents by dual targeting Aurora kinase and ROR1 .

Safety and Hazards

The safety data sheet for a related compound, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, indicates that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

Direcciones Futuras

The future directions for “6-Methylimidazo[1,2-a]pyridin-2-amine” and related compounds are likely to involve further exploration of their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

6-methylimidazo[1,2-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWHNMQINVMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)

![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)

![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)

![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)

![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)

![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)

![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)